2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one
Description
This compound features a phthalazin-1-one core substituted with a 4-methoxyphenyl group at position 2 and a 1,2,4-oxadiazole ring at position 3. The oxadiazole moiety is further substituted with a 3-(trifluoromethyl)phenyl group.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O3/c1-33-17-11-9-16(10-12-17)31-23(32)19-8-3-2-7-18(19)20(29-31)22-28-21(30-34-22)14-5-4-6-15(13-14)24(25,26)27/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZABROPHNUQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one typically involves multiple steps, including the formation of the oxadiazole ring and the phthalazinone core. One common synthetic route starts with the preparation of the oxadiazole intermediate, which is then coupled with a phthalazinone derivative under specific reaction conditions.
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Formation of Oxadiazole Intermediate
- React 3-(trifluoromethyl)benzohydrazide with an appropriate carboxylic acid derivative in the presence of a dehydrating agent such as phosphorus oxychloride.
- Heat the reaction mixture to 105°C for 3-4 hours.
- Cool the mixture to room temperature, filter, and wash the solid product with cold water.
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Coupling with Phthalazinone Derivative
- React the oxadiazole intermediate with 2-(4-methoxyphenyl)phthalazin-1(2H)-one in the presence of a suitable base such as potassium carbonate.
- Use a polar aprotic solvent like dimethylformamide (DMF) and heat the reaction mixture to 80-100°C for several hours.
- Purify the final product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated purification systems, and advanced analytical techniques to monitor reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The oxadiazole ring can be reduced to an amine derivative using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like thiols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thiols or amines in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of 2-(4-hydroxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one.
Reduction: Formation of 2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-diaminophthalazin-1(2H)-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit notable anticancer properties. The presence of trifluoromethyl and methoxy groups in the structure enhances the compound's interaction with biological targets. In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines, suggesting that this specific molecule may also possess anticancer efficacy. For instance, derivatives containing oxadiazole rings have been investigated for their cytotoxic effects against glioblastoma cells, demonstrating significant potential as therapeutic agents against various cancers .
Antidiabetic Properties
Compounds with oxadiazole moieties have been studied for their anti-diabetic effects. In vivo studies using models such as Drosophila melanogaster have shown that these compounds can effectively lower glucose levels, indicating their potential use in diabetes management . The incorporation of trifluoromethyl groups has been linked to enhanced metabolic activity and bioavailability.
Antimicrobial Activity
The structural characteristics of this compound suggest potential antimicrobial properties. Similar oxadiazole derivatives have demonstrated activity against a range of pathogens, including bacteria and fungi. For example, studies on related compounds have reported effective inhibition of Mycobacterium smegmatis and Candida albicans, highlighting the therapeutic potential of such derivatives in treating infections .
Structural Features
The molecular structure features a dihydrophthalazine core which is known for its stability and ability to form strong interactions with biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the methoxy group can influence solubility and bioactivity .
Non-linear Optical Materials
Compounds with similar structural motifs have been explored for applications in non-linear optics due to their ability to exhibit second-order nonlinear optical properties. The presence of strong electron-withdrawing groups like trifluoromethyl can enhance the non-linear optical response, making such compounds suitable for photonic applications .
Fluorescent Materials
The unique electronic properties of this compound could also lend themselves to applications in fluorescent materials. Research into related compounds has shown promise in developing new fluorescent probes for biological imaging and sensing applications .
Summary Table of Applications
| Application Area | Specific Uses | Relevant Findings |
|---|---|---|
| Anticancer Activity | Potential therapeutic agent against various cancers | Induces apoptosis in glioblastoma cell lines |
| Antidiabetic Properties | Management of diabetes | Lowers glucose levels in Drosophila melanogaster |
| Antimicrobial Activity | Treatment of bacterial and fungal infections | Effective against Mycobacterium smegmatis |
| Non-linear Optical Materials | Photonic devices | Exhibits second-order nonlinear optical properties |
| Fluorescent Materials | Biological imaging and sensing | Promising candidates for new fluorescent probes |
Mechanism of Action
The mechanism of action of 2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and neurodegenerative pathways.
Pathways Involved: It may inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased production of pro-inflammatory cytokines and reduced neuronal apoptosis.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share structural similarities, particularly in their phthalazinone or heterocyclic cores and oxadiazole/triazole substituents:
Biological Activity
The compound 2-(4-methoxyphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one is a novel synthetic derivative that has attracted attention due to its potential biological activities. This compound incorporates a complex structure featuring a methoxyphenyl group, a trifluoromethyl-substituted phenyl ring, and an oxadiazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure contributes to its interaction with biological targets, influencing its pharmacodynamics and pharmacokinetics.
Biological Activity Overview
Research has indicated that compounds containing oxadiazole and phthalazine frameworks often exhibit significant antiproliferative , antimicrobial , and anti-inflammatory activities. The biological activity of this specific compound has been evaluated in various studies.
Anticancer Activity
-
Cell Line Studies :
- In vitro studies have shown that derivatives of oxadiazole demonstrate cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). For instance, compounds similar to the one have displayed IC50 values ranging from 0.12 to 15.63 µM against these cell lines .
- The mechanism of action appears to involve the induction of apoptosis through the activation of p53 pathways and caspase-3 cleavage .
- Comparative Efficacy :
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties:
- Bacterial Inhibition : Studies on related compounds indicate moderate antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of trifluoromethyl groups is often associated with enhanced antimicrobial potency .
- Mechanism : The antimicrobial action is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Case Studies and Research Findings
Several studies have documented the biological activities of similar compounds:
| Study | Compound Tested | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|---|
| Oxadiazole Derivative | MCF-7 | 15.63 | Anticancer | |
| Triazole Derivative | MRSA | 12.5–25 | Antibacterial | |
| Benzimidazole Derivative | Various | Varies | Antimicrobial |
These findings highlight the potential of oxadiazole-containing compounds in therapeutic applications.
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound to various biological targets:
- Target Interactions : The aromatic rings within the structure engage in hydrophobic interactions with amino acid residues in target proteins, which can enhance binding affinity and specificity .
- Docking Results : Preliminary docking studies suggest that the compound may bind effectively to estrogen receptors, indicating potential use in hormone-dependent cancers .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing this compound, and how can reaction conditions be optimized to improve yield?
- Methodology : The compound’s oxadiazole core can be synthesized via cyclization of acylhydrazides with carboxylic acid derivatives. A typical protocol involves dissolving intermediates in dry THF, followed by dropwise addition of tetrabutylammonium fluoride (TBAF) to remove protecting groups (e.g., tert-butyldimethylsilyl). Purification via silica gel chromatography (1:4 EtOAc/hexanes) achieves ~70% yield . Optimization using Design of Experiments (DoE) and flow chemistry principles (e.g., controlled temperature, reagent stoichiometry) enhances reproducibility .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodology :
- HPLC-MS : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) to assess purity (>95%).
- NMR : Confirm substituent positions (e.g., 4-methoxyphenyl, trifluoromethylphenyl) via H and C shifts (e.g., δ ~3.8 ppm for methoxy, δ ~110-130 ppm for aromatic carbons).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for structural validation (similar to methods in ).
Q. What solvent systems are suitable for solubility and stability studies?
- Methodology : Test solubility in DMSO (stock solutions), ethanol, and THF. Monitor stability via UV-Vis (λ = 250–350 nm) under varying pH (4–10) and temperatures (4°C to 40°C). Use LC-MS to detect degradation products (e.g., hydrolysis of oxadiazole or phthalazinone moieties) .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets (e.g., TRPA1/TRPV1 antagonism)?
- Methodology :
- Analog Synthesis : Modify the 4-methoxyphenyl or trifluoromethylphenyl groups to assess steric/electronic effects.
- In Vitro Assays : Use calcium flux assays in HEK293 cells expressing TRPA1/TRPV1. Compare IC values of analogs (e.g., ±10 nM resolution) .
- Computational Docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to map interactions with TRP channel binding pockets .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodology :
- Meta-Analysis : Compare assay conditions (e.g., cell lines, agonist concentrations) from published datasets.
- Counter-Screening : Test off-target effects using kinase/GPCR panels.
- Physicochemical Profiling : Correlate logP, pKa, and membrane permeability (PAMPA assay) with variability in cellular uptake .
Q. How can computational methods predict metabolic pathways and toxicity risks?
- Methodology :
- In Silico Tools : Use GLORY or MetaSite to identify likely Phase I/II metabolites (e.g., oxadiazole ring oxidation).
- CYP450 Inhibition Assays : Screen against CYP3A4/2D6 isoforms using fluorescent substrates (e.g., Vivid® kits).
- ToxCast Data : Cross-reference with PubChem bioactivity data for hepatotoxicity alerts .
Q. What advanced analytical techniques are recommended for detecting trace impurities?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
